molecular formula C7H7ClN2O2S2 B13298560 3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride

3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride

Cat. No.: B13298560
M. Wt: 250.7 g/mol
InChI Key: OVBBZDRUAROTKP-UHFFFAOYSA-N
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Description

3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound with a molecular formula of C7H7ClN2O2S2 and a molecular weight of 250.73 g/mol . This compound is characterized by the presence of an imidazo-thiazole ring system, which is a fused bicyclic structure containing both nitrogen and sulfur atoms. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the reaction of 3-ethylimidazo[2,1-B][1,3]thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

    Starting Material: 3-Ethylimidazo[2,1-B][1,3]thiazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is unique due to the presence of both an ethyl group and a sulfonyl chloride group on the imidazo-thiazole ring system.

Properties

Molecular Formula

C7H7ClN2O2S2

Molecular Weight

250.7 g/mol

IUPAC Name

3-ethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

InChI

InChI=1S/C7H7ClN2O2S2/c1-2-5-4-13-7-9-3-6(10(5)7)14(8,11)12/h3-4H,2H2,1H3

InChI Key

OVBBZDRUAROTKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC=C(N12)S(=O)(=O)Cl

Origin of Product

United States

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